molecular formula C19H15BrN2O2S2 B2860544 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide CAS No. 314251-76-8

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2860544
CAS RN: 314251-76-8
M. Wt: 447.37
InChI Key: PJODPRGIZWDBFL-YBEGLDIGSA-N
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Description

The compound “2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide” is a complex organic molecule . It has a molecular weight of 457.41 and a molecular formula of C18 H21 Br N2 O3 S2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromophenyl group, a thiazolidine ring, and an acetamide group .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Evaluation
Thiazolidinone derivatives have been synthesized and evaluated for their potential as antimicrobial agents. For example, a series of thiazolidin-4-one derivatives demonstrated notable in vitro antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger, Candida albicans, highlighting the structural relevance of thiazolidinone scaffolds in designing new antimicrobial agents (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Another study focused on thiazolidinone and thiophene derivatives, which exhibited promising antimicrobial activities, further supporting the potential utility of these compounds in addressing microbial resistance issues (M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).

Synthesis and Characterization

Novel Synthetic Routes
Research on thiazolidinone compounds includes exploring novel synthetic routes and characterizing their structural properties. Intramolecular cyclization methods have been developed for synthesizing pyridin-2(1H)-ones, indicating the versatility of thiazolidinone derivatives in chemical synthesis and the potential for discovering new biological activities (O. A. Savchenko, V. V. Musiyak, D. S. Goncharov, 2020).

Pharmacological Potential

Anticancer and Enzyme Inhibition
The thiazolidinone core has been incorporated into compounds designed for pharmacological evaluation, including anticancer activities and enzyme inhibition. For instance, derivatives of thiazolidinone have been synthesized for potential use as glutaminase inhibitors, a target for cancer therapy, showing the capability of these derivatives to influence biological pathways involved in disease progression (K. Shukla, D. Ferraris, A. Thomas, 2012).

properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S2/c1-12-4-2-7-15(8-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-3-6-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJODPRGIZWDBFL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

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